6,7-dihydro-5H-indolizine-1,3-dione
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Overview
Description
6,7-Dihydro-5H-indolizine-1,3-dione is a nitrogen-containing heterocyclic compound. It is part of the indolizine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis. This compound features a fused ring system that includes both a pyrrole and a pyridine ring, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-indolizine-1,3-dione typically involves cyclization reactions. One common method is the radical cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable pyrrole derivative with a radical initiator can lead to the formation of the indolizine ring system . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indolizine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-indolizine-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indolizine-1,3-dione derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
6,7-Dihydro-5H-indolizine-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating different diseases.
Industry: It is used in the development of organic materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-indolizine-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its derivatives may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole: Another nitrogen-containing heterocycle with a similar structure but different biological activities.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings, exhibiting diverse biological activities.
Benzimidazole: A fused ring system with nitrogen atoms, known for its medicinal properties.
Uniqueness
6,7-Dihydro-5H-indolizine-1,3-dione is unique due to its specific ring structure and the presence of both pyrrole and pyridine rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9NO2 |
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Molecular Weight |
151.16 g/mol |
IUPAC Name |
6,7-dihydro-5H-indolizine-1,3-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-5-8(11)9-4-2-1-3-6(7)9/h3H,1-2,4-5H2 |
InChI Key |
BZTJVIOSZRVXAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C(=O)CC(=O)N2C1 |
Origin of Product |
United States |
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